1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-3-amine
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Overview
Description
1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-3-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an isopropyl group and a pyrazolylmethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-3-amine typically involves the reaction of 1-isopropyl-1H-pyrazole-3-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the desired pyrazole derivative. The reaction conditions often include the use of ethanol as a solvent and a reaction temperature of around 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography might also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways, where the compound affects the downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
- (1-Isopropyl-1H-pyrazol-3-yl)acetic acid
- 1-(1-Isopropyl-1H-pyrazol-3-yl)-N-methylmethanamine
Uniqueness
1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-3-amine is unique due to its specific structural features, such as the presence of both an isopropyl group and a pyrazolylmethyl group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds .
Properties
Molecular Formula |
C10H15N5 |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8(2)15-6-3-9(12-15)7-14-5-4-10(11)13-14/h3-6,8H,7H2,1-2H3,(H2,11,13) |
InChI Key |
JOFBHYBEWUDKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CN2C=CC(=N2)N |
Origin of Product |
United States |
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